Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
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Overview
Description
Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a synthetic carbohydrate derivative extensively employed in biomedicine. This compound is particularly valuable for studying glycosylation mechanisms and developing innovative pharmaceuticals.
Mechanism of Action
Target of Action
Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside primarily targets pathogenic enzymes . These enzymes play a crucial role in the growth and activity of pathogenic organisms, making them a key target for therapeutic interventions .
Mode of Action
This compound interacts with its targets through its distinctive molecular arrangement . It unleashes a targeted assault on pathogenic enzymes, effectively thwarting their growth and activity . This interaction results in the inhibition of the enzymes, thereby disrupting the normal functioning of the pathogenic organisms .
Biochemical Pathways
It is known to play a significant role in thescrutiny of glycosylation mechanisms . Glycosylation is a critical biological process that involves the addition of a carbohydrate to a protein. Disruptions in this process can lead to various diseases .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of pathogenic enzymes . This inhibition disrupts the growth and activity of the pathogenic organisms, thereby exerting its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside typically involves the acetylation of 2-deoxy-D-glucose derivatives. One common method includes the phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group, followed by treatment with decan-1-ol and aqueous iodine . This process yields triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl phosphate .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process is typically carried out in cleanroom environments with stringent quality control measures to meet Good Manufacturing Practice (GMP) standards.
Chemical Reactions Analysis
Types of Reactions
Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the glucose moiety.
Reduction: This can be used to alter the acetyl groups.
Substitution: Commonly involves replacing acetyl groups with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield glucopyranosyl phosphonates, while reduction can produce deacetylated derivatives .
Scientific Research Applications
Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is widely used in scientific research, particularly in:
Chemistry: As a model compound for studying glycosylation and carbohydrate chemistry.
Biology: Investigating the role of glycosylation in cellular processes.
Medicine: Developing new pharmaceuticals targeting glycosylation pathways.
Industry: Used in the production of glycosylated products and as a reference standard in quality control.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxyhexopyranoside: Another acetylated glucose derivative with similar applications.
2-Azido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranosyl acetate: Used in click chemistry and as a precursor for other glycosylated compounds.
Uniqueness
Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is unique due to its specific structure, which allows for detailed studies of glycosylation mechanisms. Its extensive use in biomedicine and pharmaceutical research highlights its importance in these fields.
Properties
IUPAC Name |
(5-acetamido-3,4-diacetyloxy-6-pentoxyoxan-2-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO9/c1-6-7-8-9-25-19-16(20-11(2)21)18(28-14(5)24)17(27-13(4)23)15(29-19)10-26-12(3)22/h15-19H,6-10H2,1-5H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZQHRQPSJCOMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402019 |
Source
|
Record name | AC1N7QGJ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146288-30-4 |
Source
|
Record name | AC1N7QGJ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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